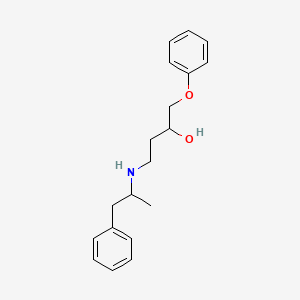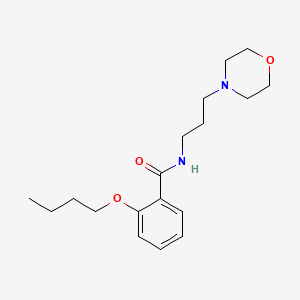![molecular formula C15H16N2O6 B13807238 N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide CAS No. 50618-96-7](/img/structure/B13807238.png)
N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide is a synthetic organic compound with the molecular formula C14H17NO5 It is characterized by the presence of a pyrrole ring substituted with acetoxy and furanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the acetylation of a precursor pyrrole compound, followed by the introduction of the furanyl group through a substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are carefully controlled. The use of automated systems ensures consistency and efficiency in the production process.
化学反応の分析
Types of Reactions
N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The furanyl group can be substituted with other aromatic or aliphatic groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium on carbon (Pd/C) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanyl ketones, while reduction can produce hydroxylated derivatives.
科学的研究の応用
N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide involves its interaction with specific molecular targets. The acetoxy and furanyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets are subject to ongoing research, but preliminary studies suggest involvement in cellular signaling and metabolic processes.
類似化合物との比較
Similar Compounds
- N-[3,4-Dihydroxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide
- N-[3,4-Diacetoxy-5-(2-thienyl)-1-methyl-1H-pyrrol-2-yl]acetamide
- N-[3,4-Diacetoxy-5-(2-phenyl)-1-methyl-1H-pyrrol-2-yl]acetamide
Uniqueness
N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide is unique due to the presence of both acetoxy and furanyl groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.
特性
CAS番号 |
50618-96-7 |
|---|---|
分子式 |
C15H16N2O6 |
分子量 |
320.30 g/mol |
IUPAC名 |
[5-acetamido-4-acetyloxy-2-(furan-2-yl)-1-methylpyrrol-3-yl] acetate |
InChI |
InChI=1S/C15H16N2O6/c1-8(18)16-15-14(23-10(3)20)13(22-9(2)19)12(17(15)4)11-6-5-7-21-11/h5-7H,1-4H3,(H,16,18) |
InChIキー |
OBXJEHPWOLFXFR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C(=C(N1C)C2=CC=CO2)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


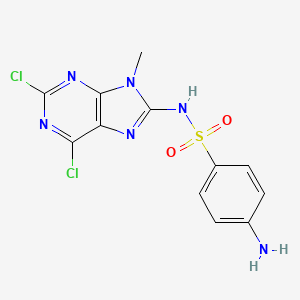
![(2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13807161.png)

![2-[4-[n-Ethyl-N-(2-chloroethyl)amino]-2-methyl-phenylazo]-6-methylbenzothiazole](/img/structure/B13807172.png)
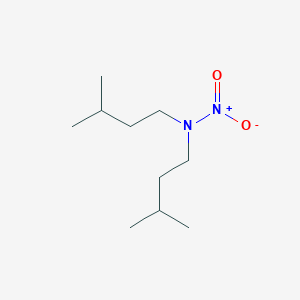
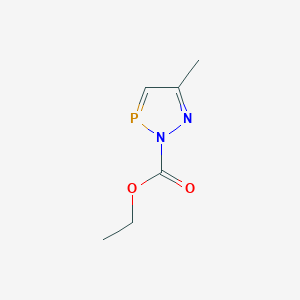
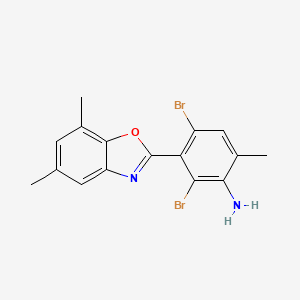
![N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide](/img/structure/B13807196.png)
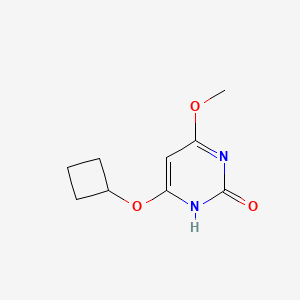
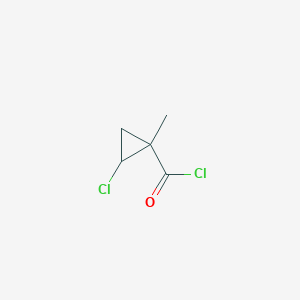
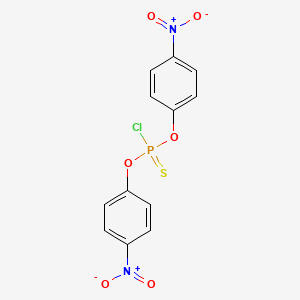
![1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
